Desfluoro Impurity Control: Target Compound Enables ≤0.05% Impurity vs. Literature Process
The primary differentiator for industrial procurement of 4-(4-fluorobenzoyl)butyric acid is the demonstrated capability to control the desfluoro analogue impurity (4-benzoylbutyric acid) at ≤0.05% w/w by HPLC when manufactured via an optimized process [1]. In contrast, the earlier Compernolle procedure (Tetrahedron, 1993) produced the compound in 78% yield but did not address final product purity with respect to this critical impurity, presenting a significant procurement risk for regulated applications [2].
| Evidence Dimension | Desfluoro analogue impurity (4-benzoylbutyric acid) content |
|---|---|
| Target Compound Data | ≤0.05% w/w (improved process) |
| Comparator Or Baseline | Literature procedure (Compernolle, 1993): impurity level not reported or controlled |
| Quantified Difference | Quantified control vs. uncontrolled/unspecified impurity profile |
| Conditions | HPLC analysis of final product; improved process using normal quality fluorobenzene (benzene content 300–700 ppm) |
Why This Matters
For ezetimibe intermediate applications, failure to control desfluoro impurity compromises downstream active pharmaceutical ingredient (API) purity, directly impacting regulatory compliance and manufacturing reproducibility.
- [1] US20050250961A1. Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. United States Patent Application, 2005. View Source
- [2] Compernolle F, et al. Tetrahedron, 1993, 49(15): 3193–3204. View Source
